Cas no 53391-62-1 (2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one)
53391-62-1 structure
Product Name:2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one
Numero CAS:53391-62-1
MF:C6H6ClNO
MW:143.570940494537
CID:375261
PubChem ID:255664
Update Time:2025-10-28
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanone,2-chloro-1-(1H-pyrrol-2-yl)-
- 2-chloro-1-(1H-pyrrol-2-yl)ethanone
- 2-CHLORO-1-(1H-PYRROL-2-YL)-ETHANONE
- Ethanone, 2-chloro-1-(1H-pyrrol-2-yl)- (9CI)
- 2-Chlor-1-pyrrol-2-yl-aethanon
- 2-Chloracetyl-pyrrol
- 2-chloro-1-pyrrol-2-yl-ethanone
- 2-chloroacetylpyrrole
- Ketone,chloromethyl pyrrol-2-yl
- pyrrol-2-yl chloromethyl ketone
- 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one
- Z56912626
- EN300-05436
- SCHEMBL5115040
- MFCD00188580
- 2-pyrrolyl chloromethyl ketone
- 3,4-DIFLUORO-BENZYL-HYDRAZINE
- QWNLFQDHVIUYBL-UHFFFAOYSA-N
- 2-(Chloroacetyl)pyrrole
- F1791-1135
- NSC81356
- CCG-40444
- Ketone, chloromethyl pyrrol-2-yl
- SB62638
- Ethanone, 2-chloro-1-(1H-pyrrol-2-yl)-
- BS-12998
- CS-0117156
- NSC-81356
- 53391-62-1
- Q5WT9C2VTV
- AKOS000103681
- DTXSID00292286
- Ethanone,2-chloro-1-(1H-pyrrol-2-yl)-(9ci)
- G58020
-
- MDL: MFCD00188580
- Inchi: 1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2
- Chiave InChI: QWNLFQDHVIUYBL-UHFFFAOYSA-N
- Sorrisi: ClCC(C1=CC=CN1)=O
Proprietà calcolate
- Massa esatta: 143.01400
- Massa monoisotopica: 143.0137915g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 2
- Complessità: 116
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 32.9Ų
Proprietà sperimentali
- PSA: 32.86000
- LogP: 1.43620
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B424055-25mg |
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one |
53391-62-1 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B424055-50mg |
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one |
53391-62-1 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B424055-250mg |
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one |
53391-62-1 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM332878-1g |
2-Chloro-1-(1h-pyrrol-2-yl)ethanone |
53391-62-1 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM332878-5g |
2-Chloro-1-(1h-pyrrol-2-yl)ethanone |
53391-62-1 | 95%+ | 5g |
$*** | 2023-05-30 | |
| A2B Chem LLC | AG30205-50mg |
2-Chloro-1-(1H-pyrrol-2-yl)ethanone |
53391-62-1 | 95% | 50mg |
$178.00 | 2024-04-19 | |
| A2B Chem LLC | AG30205-100mg |
2-Chloro-1-(1H-pyrrol-2-yl)ethanone |
53391-62-1 | 95% | 100mg |
$248.00 | 2024-04-19 | |
| A2B Chem LLC | AG30205-250mg |
2-Chloro-1-(1H-pyrrol-2-yl)ethanone |
53391-62-1 | 95% | 250mg |
$340.00 | 2024-04-19 | |
| A2B Chem LLC | AG30205-500mg |
2-Chloro-1-(1H-pyrrol-2-yl)ethanone |
53391-62-1 | 95% | 500mg |
$541.00 | 2024-04-19 | |
| A2B Chem LLC | AG30205-1g |
2-Chloro-1-(1H-pyrrol-2-yl)ethanone |
53391-62-1 | 95% | 1g |
$682.00 | 2024-04-19 |
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one Letteratura correlata
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
53391-62-1 (2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso